molecular formula C22H31NO2 B14466429 1-(4-Dodecylphenyl)-1H-pyrrole-2,5-dione CAS No. 65833-03-6

1-(4-Dodecylphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B14466429
CAS No.: 65833-03-6
M. Wt: 341.5 g/mol
InChI Key: WXDUFGQXUJWTOE-UHFFFAOYSA-N
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Description

1-(4-Dodecylphenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a dodecylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Dodecylphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-dodecylphenylamine with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Dodecylphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Research has shown that derivatives of this compound exhibit antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.

    Medicine: The compound’s potential therapeutic effects are being investigated, particularly in the treatment of bacterial and fungal infections.

    Industry: It is used in the production of specialty polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which 1-(4-Dodecylphenyl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death. It may also inhibit key enzymes involved in microbial metabolism.

    Pathways Involved: The disruption of cell membrane integrity and enzyme inhibition are the primary pathways through which the compound exerts its antimicrobial effects.

Comparison with Similar Compounds

1-(4-Dodecylphenyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: The presence of the pyrrole-2,5-dione moiety in this compound distinguishes it from other similar compounds

Properties

CAS No.

65833-03-6

Molecular Formula

C22H31NO2

Molecular Weight

341.5 g/mol

IUPAC Name

1-(4-dodecylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C22H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-15-20(16-14-19)23-21(24)17-18-22(23)25/h13-18H,2-12H2,1H3

InChI Key

WXDUFGQXUJWTOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)N2C(=O)C=CC2=O

Origin of Product

United States

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